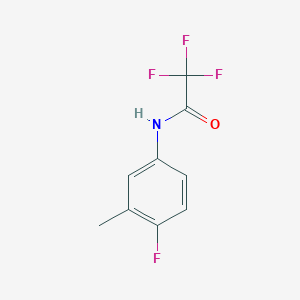![molecular formula C10H19NO5S B8589211 tert-butyl N-[1-(methoxymethyl)cyclopropyl]sulfonylcarbamate](/img/structure/B8589211.png)
tert-butyl N-[1-(methoxymethyl)cyclopropyl]sulfonylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-[1-(methoxymethyl)cyclopropyl]sulfonylcarbamate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxymethyl group, and a cyclopropyl ring attached to a sulfonylcarbamate moiety. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(methoxymethyl)cyclopropyl)sulfonylcarbamate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl carbamate with a cyclopropyl sulfonyl chloride derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
tert-butyl N-[1-(methoxymethyl)cyclopropyl]sulfonylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the sulfonyl group with other functional groups.
科学的研究の応用
tert-butyl N-[1-(methoxymethyl)cyclopropyl]sulfonylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl (1-(methoxymethyl)cyclopropyl)sulfonylcarbamate involves its interaction with specific molecular targets. The sulfonylcarbamate moiety can act as a reactive site, participating in various chemical reactions. The compound may interact with enzymes or receptors, leading to changes in biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
類似化合物との比較
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar protective group properties.
Methoxymethyl cyclopropane: Shares the methoxymethyl and cyclopropyl groups but lacks the sulfonylcarbamate moiety.
Cyclopropyl sulfonyl chloride: A precursor in the synthesis of tert-butyl (1-(methoxymethyl)cyclopropyl)sulfonylcarbamate.
Uniqueness
tert-butyl N-[1-(methoxymethyl)cyclopropyl]sulfonylcarbamate is unique due to its combination of functional groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound in synthetic chemistry and a valuable tool in various research applications.
特性
分子式 |
C10H19NO5S |
|---|---|
分子量 |
265.33 g/mol |
IUPAC名 |
tert-butyl N-[1-(methoxymethyl)cyclopropyl]sulfonylcarbamate |
InChI |
InChI=1S/C10H19NO5S/c1-9(2,3)16-8(12)11-17(13,14)10(5-6-10)7-15-4/h5-7H2,1-4H3,(H,11,12) |
InChIキー |
JQZUXJKRKPRFIW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C1(CC1)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate](/img/structure/B8589132.png)
![(2S,3R,4S,5R,6R)-6-(Acetoxymethyl)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triyl triacetate](/img/structure/B8589147.png)


![3(2H)-Isothiazolone, 2-[4-(trifluoromethoxy)phenyl]-](/img/structure/B8589166.png)



![6-Fluoro-2-{[2-(piperazin-1-yl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B8589184.png)



![5,7-Dichlorothiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B8589225.png)
![1-(4H-[1,2,4]Triazol-3-yl)-cyclopropylamine](/img/structure/B8589236.png)
